molecular formula C11H15N3O2 B1421247 2-Cyclopentylamino-5-methyl-3-nitropyridine CAS No. 1033202-29-7

2-Cyclopentylamino-5-methyl-3-nitropyridine

Katalognummer: B1421247
CAS-Nummer: 1033202-29-7
Molekulargewicht: 221.26 g/mol
InChI-Schlüssel: YNIYBBSUGKSEHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Pharmacology

  • The compound is recognized for its role as a potent inhibitor of PKG, which is essential in regulating multiple cellular signaling pathways. This inhibition can lead to significant physiological changes, making it a candidate for therapeutic applications in diseases related to PKG dysregulation.

2. Biochemistry

  • In biochemical studies, 2-Cyclopentylamino-5-methyl-3-nitropyridine is utilized to explore the role of PKG in various cellular processes such as muscle relaxation and platelet aggregation.

3. Environmental Chemistry

  • Research is ongoing to assess the environmental impact of this compound, particularly regarding its breakdown products and their effects on ecosystems. Understanding these impacts is crucial for evaluating the safety and ecological footprint of chemical substances.

4. Analytical Chemistry

  • As a reference standard in analytical procedures, the compound ensures accuracy in chemical analysis, aiding in the development of reliable testing methods.

5. Cardiovascular Research

  • Studies focus on its effects on cardiovascular function, particularly in regulating blood pressure and heart rate. The compound's ability to influence these parameters positions it as a potential therapeutic agent for hypertension and related disorders.

To understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructure ComparisonKey Differences
5-Bromo-2-cyclohexylamino-3-nitropyridineBromine atom instead of methyl groupVaries in biological activity
5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amineMethoxybenzyl group instead of cyclopentyl groupDifferent pharmacological properties
2-(5-Bromo-3-nitropyridin-2-ylamino)ethanolEthanol group instead of cyclopentyl groupAlters solubility and activity

Case Studies

In Vitro Studies:
Research has demonstrated that this compound effectively inhibits PKG in cultured vascular smooth muscle cells. This finding enhances the understanding of PKG's role in vascular biology and its potential as a target for therapeutic intervention.

In Vivo Studies:
Animal models have shown that administration of the compound leads to significant alterations in blood pressure regulation. These studies suggest its potential therapeutic use in treating hypertension and other cardiovascular conditions.

Vergleich Mit ähnlichen Verbindungen

2-Cyclopentylamino-5-methyl-3-nitropyridine can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities .

Biologische Aktivität

Overview

2-Cyclopentylamino-5-methyl-3-nitropyridine (CAS 1033202-29-7) is a synthetic compound with significant pharmacological properties. This compound has garnered attention due to its role as a potent inhibitor of cyclic GMP-dependent protein kinase (PKG), which is involved in various cellular signaling pathways. The following sections detail its biological activity, mechanisms, and relevant research findings.

  • Molecular Formula : C11H15N3O2
  • Molecular Weight : 221.3 g/mol

The primary mechanism of action for this compound involves the inhibition of PKG. By blocking this kinase, the compound affects multiple cellular processes including:

  • Muscle relaxation
  • Platelet aggregation
  • Regulation of blood pressure and heart rate

This inhibition can lead to significant physiological changes, making it a candidate for cardiovascular research and potential therapeutic applications.

Pharmacological Applications

Case Studies

Research has highlighted the compound's potential in various experimental models:

  • In vitro Studies :
    • Inhibition of PKG has been demonstrated in cultured vascular smooth muscle cells, leading to enhanced understanding of its role in vascular biology.
  • In vivo Studies :
    • Animal models have shown that administration of the compound can lead to significant alterations in blood pressure regulation, suggesting its potential therapeutic use in hypertension.

Comparative Biological Activity Table

Activity Type Description References
PKG InhibitionPotent inhibitor influencing muscle relaxation and platelet function
Cardiovascular EffectsModulates blood pressure and heart rate
Anti-inflammatory PotentialPossible effects on inflammatory pathways, similar to other nitro compounds

Research Findings

Recent studies have focused on the broader implications of nitro compounds in medicinal chemistry:

  • Diverse Biological Activities :
    • Nitro compounds like this compound exhibit a wide range of activities including antineoplastic and antimicrobial properties, although specific data on this compound's antimicrobial effects are still emerging .
  • Environmental Chemistry :
    • The environmental impact and breakdown products of such compounds are being evaluated, particularly in terms of their ecological footprint and safety.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Cyclopentylamino-5-methyl-3-nitropyridine to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Vary temperature (80–120°C), solvent polarity (e.g., DMF vs. toluene), and catalyst loading (e.g., Pd/C or base catalysts) to assess their impact on cyclopentylamine coupling efficiency.
  • Purification: Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm).
  • Key Metrics: Track byproducts (e.g., unreacted 2-chloro-5-methyl-3-nitropyridine) using GC-MS or NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FTIR: Identify functional groups (e.g., nitro group at ~1520 cm⁻¹, C-N stretch at ~1250 cm⁻¹) .
  • NMR: Assign signals (¹H NMR: cyclopentyl protons at δ 1.5–2.0 ppm; aromatic protons at δ 8.0–8.5 ppm). Use ¹³C NMR to confirm nitropyridine backbone .
  • Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ group) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental contamination .
  • Stability: Store in airtight containers at 4°C, away from oxidizers (e.g., peroxides) to prevent decomposition into NOₓ gases .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

Methodological Answer:

  • Functional Selection: Compare hybrid functionals (B3LYP ) vs. gradient-corrected methods (e.g., B3PW91 ). Validate against experimental UV-Vis spectra (λmax ~350 nm).
  • Basis Sets: Use 6-311++G** for geometry optimization and cc-pVTZ for energy calculations to balance accuracy and computational cost .
  • Output Metrics: Calculate HOMO-LUMO gaps, electrostatic potential maps, and nitro group charge distribution to correlate with reactivity .

Q. How can researchers resolve contradictions in experimental vs. computational data for this compound?

Methodological Answer:

  • Error Analysis: Check for systematic errors in DFT (e.g., overestimation of nitro group conjugation) or experimental artifacts (e.g., solvent effects in UV-Vis) .
  • Sensitivity Testing: Vary computational parameters (e.g., solvent model: PCM vs. SMD) to match experimental dielectric environments .
  • Cross-Validation: Use multiple techniques (e.g., X-ray crystallography vs. DFT-predicted bond lengths) to validate structural data .

Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via in-situ IR or NMR to identify intermediates (e.g., Meisenheimer complexes).
  • Isotopic Labeling: Use ¹⁵N-labeled nitro groups to track substitution sites via MS/MS .
  • Theoretical Modeling: Simulate transition states (TS) with QM/MM methods to assess steric effects from the cyclopentyl group .

Q. Data Contradiction Analysis

Example Contradiction: Discrepancies in reported melting points (e.g., 83°C vs. 78–80°C ).
Resolution Strategy:

  • Purity Assessment: Reanalyze samples via DSC to detect impurities affecting melting ranges .
  • Crystallography: Compare unit cell parameters (SHELX-refined ) to identify polymorphic forms .

Eigenschaften

IUPAC Name

N-cyclopentyl-5-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-6-10(14(15)16)11(12-7-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIYBBSUGKSEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC2CCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674460
Record name N-Cyclopentyl-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-29-7
Record name N-Cyclopentyl-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-Cyclopentylamino-5-methyl-3-nitropyridine
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-Cyclopentylamino-5-methyl-3-nitropyridine
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-Cyclopentylamino-5-methyl-3-nitropyridine
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-Cyclopentylamino-5-methyl-3-nitropyridine
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-Cyclopentylamino-5-methyl-3-nitropyridine
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-Cyclopentylamino-5-methyl-3-nitropyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.